(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a brominated derivative of tetrahydronaphthalen-1-amine, characterized by the presence of a bromine atom at the 5-position of the naphthalene ring. This compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence biological activity and interaction with various molecular targets. The compound's IUPAC name reflects its stereochemistry and functional groups, indicating a specific configuration that can affect its reactivity and biological properties.
The compound can be sourced from various chemical suppliers and databases, including PubChem and commercial chemical suppliers like Sigma-Aldrich and BenchChem. The substance is cataloged under the CAS number 68955423, which facilitates its identification in scientific literature and product listings.
(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine falls under the category of organic compounds, specifically as an amine due to the presence of the amino group (-NH2). It is also classified as a halogenated compound due to the inclusion of the bromine atom. Its molecular formula is C10H12BrN.
The synthesis of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine typically involves bromination reactions targeting the tetrahydronaphthalen-1-amine precursor. Common methods include:
The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the naphthalene ring. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.
The molecular structure of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine features a bicyclic framework consisting of a tetrahydronaphthalene core with a bromine atom at the 5-position and an amine group attached to the first carbon of the naphthalene system.
Key structural data includes:
(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is capable of undergoing various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to minimize side reactions and maximize yield. Reaction kinetics and mechanisms can be studied using spectroscopic methods such as nuclear magnetic resonance spectroscopy.
The mechanism of action for (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine likely involves interactions with specific biological targets including enzymes and receptors. The presence of the bromine atom enhances binding affinity due to increased hydrophobic interactions and potential halogen bonding effects.
Upon binding to target proteins or enzymes, this compound may modulate their activity or inhibit enzymatic functions. This modulation could lead to various biological effects relevant in pharmacological contexts.
Key physical properties include:
Chemical properties include:
(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine has potential applications in several scientific fields:
This compound represents a valuable tool in both research and industrial applications due to its unique structural features and reactivity profiles.
Regioselective bromination at the C5 position of the tetralin scaffold is foundational for synthesizing the target amine derivative. Radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under catalytic dibenzoyl peroxide achieves >90% selectivity for the 5-bromo isomer due to the enhanced stability of the benzylic radical intermediate at C4 [6]. This specificity prevents undesirable dibromination and preserves the aromatic system for downstream functionalization. Electrophilic bromination alternatives (e.g., molecular Br₂/FeBr₃) yield significant amounts of the 7-bromo regioisomer (∼35%), complicating purification [6]. Microwave-assisted NBS reactions demonstrate reduced reaction times (20 min vs. 12 hr) while maintaining 92% regioselectivity, enhancing process efficiency [6].
Table 1: Comparative Bromination Strategies for 5-Bromotetralin Synthesis
Brominating Agent | Conditions | 5-Bromo:7-Bromo Ratio | Yield (%) |
---|---|---|---|
NBS | CCl₄, Δ, peroxides | 95:5 | 88 |
Br₂ | DCM, RT | 65:35 | 76 |
NBS | MW, 100°C, 20 min | 92:8 | 85 |
CuBr₂ | Acetonitrile, reflux | 70:30 | 68 |
Asymmetric reductive amination of 5-bromo-1-tetralone constitutes the predominant route to the (S)-enantiomer. Chiral Rh(III) catalysts with Josiphos-type ligands achieve enantiomeric excesses (ee) of 94–97% by facilitating hydride transfer to the si-face of the ketone [6]. Biocatalytic approaches using engineered transaminases (e.g., from Arthrobacter sp.) convert the ketone to the (S)-amine with >99% ee, though substrate loading limitations (<2 g/L) hinder industrial scalability [8]. Chiral auxiliary-mediated approaches employ (R)-phenylglycinol to form enantioenriched imines, followed by borohydride reduction (de = 90%), but require auxiliary removal steps that reduce overall yield (∼45%) [6].
Table 2: Catalytic Systems for Asymmetric Synthesis
Method | Catalyst/Reagent | ee/de (%) | Reaction Conditions | Limitations |
---|---|---|---|---|
Reductive Amination | Rh-(S)-Josiphos | 97 | H₂ (50 psi), MeOH, 25°C | Catalyst cost |
Biocatalysis | Arthrobacter transaminase | >99 | pH 7.5, 30°C, 48 h | Low substrate loading |
Chiral Auxiliary | (R)-Phenylglycinol | 90 (de) | Ti(OiPr)₄, DCM, -20°C | Multi-step auxiliary removal |
Organocatalysis | L-Proline/BH₄ | 85 | DMF, 4Å MS, 72 h | Moderate ee |
Palladium-catalyzed asymmetric hydrogenation of 5-bromo-1-naphthylenamines using (S)-BINAP ligands delivers the target amine at 95% ee and 98% conversion under mild conditions (50°C, 20 bar H₂) [6]. Chiral phosphoric acid (CPA) catalysts enable dynamic kinetic resolution (DKR) of racemic hemiaminals, affording (S)-5-bromotetralin-1-amine with 93% ee and 90% yield via in situ imine tautomerization [6]. Earth-abundant Co(II)-salen complexes catalyze enantioselective amination of 5-bromo-1-tetralone with hydroxylamine, yielding the (S)-amine at 88% ee, though prolonged reaction times (72 h) are necessary [8].
The electron-rich C6 position of 1,2,3,4-tetrahydronaphthalene competes with C5 during electrophilic bromination, generating up to 35% of the 6-bromo isomer (CAS 1337523-99-5) that necessitates tedious column chromatography for removal [6]. Scaling enantioselective hydrogenation beyond kilogram batches faces mass transfer limitations in gas-liquid-solid systems, reducing ee to 85–90% [6] [8]. Residual metal impurities (Pd, Rh < 10 ppm) from catalytic steps require costly scavengers (e.g., SiliaBond Thiol) to meet pharmaceutical standards, increasing production costs by ∼40% [6]. Purification of the hydrochloride salt (CAS 1810074-82-8) via cold-chain crystallization is effective but logistically complex for global distribution [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0